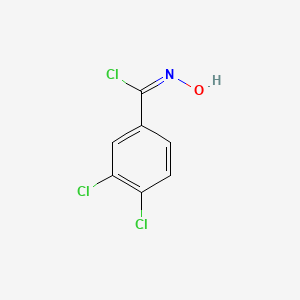

(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride

CAS No.:

Cat. No.: VC15794115

Molecular Formula: C7H4Cl3NO

Molecular Weight: 224.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4Cl3NO |

|---|---|

| Molecular Weight | 224.5 g/mol |

| IUPAC Name | (1E)-3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride |

| Standard InChI | InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H/b11-7+ |

| Standard InChI Key | MXDNXOIXXBQUEZ-YRNVUSSQSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C(=N\O)/Cl)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl |

Introduction

(Z)-3,4-Dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is a complex organic compound featuring a dichlorinated benzene ring, a hydroxy group, and an imidoyl chloride functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 221.05 g/mol. The presence of chlorine atoms at the 3 and 4 positions on the benzene ring contributes to its reactivity and potential biological activity.

Synthesis Methods

While specific synthesis methods for (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride are not detailed in the available literature, compounds with similar structures are typically synthesized through reactions involving chlorination and imidoylation steps. These processes often require careful control of conditions to achieve the desired stereochemistry and substitution pattern.

Biological Activity and Potential Applications

Compounds with similar structures to (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride have shown various biological activities, including interactions with cellular targets such as proteins or nucleic acids. These interactions can lead to alterations in cellular signaling pathways or gene expression. Potential applications may include roles in pharmaceuticals or as chemical intermediates in organic synthesis.

| Compound | Biological Activity | Potential Applications |

|---|---|---|

| 2,4-Dichlorophenol | Disinfectant; endocrine disruption | Environmental disinfection |

| 3,4-Dichlorobenzyl alcohol | Antifungal properties | Pharmaceutical applications |

| 2-Chloroaniline | Precursor for dyes | Industrial chemical synthesis |

Environmental and Health Considerations

Given the potential biological activity of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride, environmental and health assessments are crucial. In countries like Canada, new substances are subject to notification and assessment under regulations such as the New Substances Notification Regulations, which aim to identify substances that may pose risks to human health or the environment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume